1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is an organic compound with the molecular formula C₉H₂₀Cl₂N₂ and a molecular weight of 227.18 g/mol . This compound is part of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Unfortunately, the specific targets of 1-Methyl-1,8-diazaspiro[4It’s worth noting that this compound belongs to a class of molecules known as hydantoins . Hydantoins and their derivatives have a wide range of therapeutic applications, including anticonvulsant , antidiabetic , anticancer , antiarrhythmic , and anti-inflammatory activities. These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and substitutions.
Biochemical Pathways
The specific biochemical pathways affected by 1-Methyl-1,8-diazaspiro[4Given the wide range of activities associated with hydantoins , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
The specific molecular and cellular effects of 1-Methyl-1,8-diazaspiro[4Based on the known activities of hydantoins , it can be speculated that this compound may have potential therapeutic effects in various conditions, including neurological disorders, diabetes, cancer, cardiac arrhythmias, and inflammatory diseases.
Preparation Methods
The synthesis of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of 1,8-diazaspiro[4.5]decane with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is utilized in various scientific research fields, including:
Comparison with Similar Compounds
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:
1,8-Diazaspiro[4.5]decane dihydrochloride: This compound lacks the methyl group present in this compound, resulting in different reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-1,8-diazaspiro[4.5]decane;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-2-3-9(11)4-6-10-7-5-9;;/h10H,2-8H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXLLDBUXOPMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC12CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-85-0 |
Source
|
Record name | 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.